1-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea
Beschreibung
This compound features a urea backbone (-NH-C(=O)-NH-) with two distinct substituents:
- A 1,2,4-oxadiazole ring linked to a 5-cyclopropylisoxazole group via a methylene bridge.
- A 4-methoxyphenethyl moiety attached to the urea nitrogen.
Eigenschaften
IUPAC Name |
1-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-26-14-6-2-12(3-7-14)8-9-20-19(25)21-11-17-22-18(24-28-17)15-10-16(27-23-15)13-4-5-13/h2-3,6-7,10,13H,4-5,8-9,11H2,1H3,(H2,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIENOMBNBGRAFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea typically involves multi-step organic reactions. The process may start with the preparation of the cyclopropylisoxazole and oxadiazole intermediates, followed by their coupling with a methoxyphenethylamine derivative. The final step usually involves the formation of the urea linkage under controlled conditions, such as using phosgene or a phosgene substitute in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
1-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, urea derivatives are often investigated for their potential as enzyme inhibitors or receptor modulators. This compound may be studied for its interactions with specific biological targets.
Medicine
In medicine, such compounds are explored for their therapeutic potential. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry
Industrially, these compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Features
Table 1: Structural Comparison of Urea Derivatives
Key Observations :
Key Observations :
Crystallography and Conformational Analysis
- The thiazole/triazole derivatives in exhibit triclinic symmetry (P̄1 space group) with two independent molecules in the asymmetric unit. One fluorophenyl group is perpendicular to the planar core, suggesting conformational flexibility .
- The SHELX software suite (widely used for small-molecule refinement ) was employed in for structure determination. The target compound’s structural analysis would likely follow similar protocols.
Biologische Aktivität
The compound 1-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea is a synthetic small molecule that has garnered attention for its potential biological activities, particularly in the context of modulating immune responses and treating various diseases, including cancer. This article explores the biological activity of this compound through detailed research findings, case studies, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure can be broken down into several key components:
- Cyclopropylisoxazole moiety : Known for its role in modulating biological pathways.
- 1,2,4-Oxadiazole ring : Often associated with antimicrobial and anti-inflammatory properties.
- Methoxyphenethyl group : Contributes to the lipophilicity and receptor binding affinity.
The compound is believed to act primarily through modulation of the Stimulator of Interferon Genes (STING) pathway. The STING pathway plays a critical role in the innate immune response by sensing cytosolic DNA and activating type I interferon production. This pathway is particularly relevant in cancer immunotherapy and infectious disease treatment.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MIA PaCa-2 (pancreatic cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 10 µM to 20 µM across different cell lines, indicating potent anti-proliferative effects.
Anti-inflammatory Effects
In addition to its antitumor properties, the compound has been evaluated for its anti-inflammatory effects:
- Model Systems : Rat carrageenan footpad edema model.
- Results : The compound significantly reduced edema formation in a dose-dependent manner, supporting its potential use in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been performed to optimize the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of a methoxy group on the phenethyl moiety enhances lipophilicity and improves receptor binding.
- Cyclopropyl Group : The cyclopropyl substituent is crucial for maintaining the structural integrity necessary for biological activity.
Case Study 1: Cancer Treatment
In a preclinical study involving pancreatic ductal adenocarcinoma (PDA), treatment with the compound at a dosage of 10 mg/kg via intraperitoneal injection resulted in:
- Reduced Tumor Growth : Significant inhibition of tumor growth was observed compared to control groups.
- Metastasis Prevention : The compound notably decreased metastasis to the liver.
Case Study 2: Infectious Disease
Another study focused on the efficacy of this compound against viral infections:
- Viral Inhibition : It was found to inhibit Middle East respiratory syndrome coronavirus (MERS-CoV) replication in vitro, showcasing its potential as an antiviral agent.
Data Summary
| Biological Activity | Methodology | Results |
|---|---|---|
| Antitumor Activity | Cell Proliferation Assays | IC50 = 10 - 20 µM |
| Anti-inflammatory Effects | Rat Carrageenan Model | Dose-dependent reduction in edema |
| Viral Inhibition | MERS-CoV Replication Assay | Significant reduction in viral load |
Q & A
Q. What are the critical steps in synthesizing 1-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step processes, including cyclization to form the oxadiazole/isoxazole core, alkylation, and urea coupling. Key steps include:
- Cyclization of precursors (e.g., hydrazides with carboxylic acid derivatives) under controlled dehydrating conditions .
- Alkylation of intermediates (e.g., using ethyl derivatives) under inert atmospheres to prevent oxidation .
- Urea formation via reaction with isocyanates or carbodiimide-mediated coupling .
Optimization requires monitoring reaction progress with HPLC or TLC and adjusting parameters like solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalysts (e.g., triethylamine).
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight .
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to validate functional groups (e.g., urea NH signals at ~6.5 ppm, cyclopropyl protons at ~1.0–2.0 ppm) .
- HPLC-PDA with a C18 column (gradient elution: acetonitrile/water + 0.1% TFA) to assess purity (>95% threshold for biological assays) .
Q. What preliminary biological assays are recommended to evaluate this compound’s activity?
- Methodological Answer : Begin with in vitro screens:
- Kinase inhibition assays (e.g., EGFR, VEGFR) due to oxadiazole/isoxazole motifs’ known kinase-targeting properties .
- Cytotoxicity profiling (MTT assay) against cancer cell lines (e.g., MCF-7, HeLa) and non-cancerous lines (e.g., HEK293) to assess selectivity .
- Solubility and stability tests in PBS and simulated biological fluids (e.g., SGF/SIF) using UV-Vis spectroscopy .
Advanced Research Questions
Q. How can computational modeling guide the rational design of derivatives with improved target binding?
- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger) to predict interactions with targets (e.g., kinases, GPCRs). Focus on:
Q. How should researchers resolve discrepancies in biological activity data across different assays?
- Methodological Answer : Conduct meta-analysis with the following steps:
- Normalize data using Z-score transformation to account for inter-assay variability .
- Validate assay conditions (e.g., ATP concentrations in kinase assays, cell passage numbers) .
- Use statistical DOE (Design of Experiments) to isolate confounding variables (e.g., serum content in cell media) .
- Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What strategies are effective for elucidating the compound’s mechanism of action (MoA) in complex biological systems?
- Methodological Answer : Integrate multi-omics approaches:
- Chemoproteomics (activity-based protein profiling) to identify off-target interactions .
- Transcriptomics (RNA-seq) to map pathway perturbations (e.g., apoptosis, inflammation) .
- Metabolomics (LC-MS) to track downstream metabolite changes (e.g., ATP/ADP ratios) .
Combine with CRISPR-Cas9 knockouts of putative targets to confirm MoA .
Q. How can structure-activity relationship (SAR) studies be optimized for this compound class?
- Methodological Answer : Prioritize substituents based on electronic and steric effects :
- Synthesize analogs with varied substituents on the 4-methoxyphenethyl group (e.g., -OCH₃ → -OCF₃, -CN) .
- Test cyclopropyl vs. larger rings (e.g., cyclohexyl) to evaluate steric tolerance in the isoxazole core .
- Use free-energy perturbation (FEP) calculations to predict ΔΔG of binding for proposed derivatives .
Data Contradiction Analysis
Q. How should researchers address conflicting results in cytotoxicity assays between 2D vs. 3D cell models?
- Methodological Answer :
- Compare IC₅₀ values in 2D monolayers vs. 3D spheroids/organoids .
- Assess penetration efficiency via confocal microscopy with fluorescently tagged analogs .
- Modify lipophilicity (logP) using prodrug strategies (e.g., esterification) to enhance 3D model activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
